
2-Propylheptanoic acid
Overview
Description
2-Propylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid and is also known by its IUPAC name, 2-n-propylheptanoic acid . This compound is a colorless liquid at room temperature and is used in various industrial applications, including as a plasticizer.
Mechanism of Action
Target of Action
The primary target of 2-Propylheptanoic acid is the central nervous system, specifically the neurotransmitter gamma-aminobutyric acid (GABA). It enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels .
Mode of Action
This compound interacts with its targets by elevating the levels of GABA in the brain. This results in reduced central nervous system action, observed in overdosage of this compound . It also potentially inhibits histone deacetylase action .
Biochemical Pathways
This compound affects the fatty acid β-oxidation (FAO) pathway, which primarily takes place in mitochondria . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation .
Pharmacokinetics
It is known that this compound is a substrate for the fatty acid β-oxidation (fao) pathway, which primarily takes place in mitochondria .
Result of Action
The molecular and cellular effects of this compound’s action include promoting tumor cell toxicity and increasing susceptibility to radiation . It also has an impact on gene expression, altering it by inhibiting histone deacetylases and changing levels of DNA methylation .
Biochemical Analysis
Biochemical Properties
It is known to be a short-chain fatty acid and potentially inhibits histone deacetylase action This suggests that 2-Propylheptanoic acid may interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to promote tumor cell toxicity and increase susceptibility to radiation . Additionally, this compound elevates the levels of γ-aminobutyric acid in the brain . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that short-chain fatty acids play crucial roles in human health and are produced mainly by the gut microbiota via dietary fiber fermentation
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylheptanoic acid can be synthesized from 2-propylheptanol through an oxidation process. The reaction typically involves the use of a metal oxide catalyst under conditions of increased temperature and pressure. The process includes steps such as acidification, dehydration, and rectification to yield the final product .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the oxidation of 2-propylheptanol using a superior performance price ratio metal oxide as a catalyst. The process is carried out under controlled heating and pressure conditions to ensure high yield and purity. The method also emphasizes environmental protection by minimizing waste and pollution .
Chemical Reactions Analysis
Types of Reactions
2-Propylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Metal oxide catalysts, elevated temperatures, and pressures.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Derivatives such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
2-Propylheptanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, including its potential as a plasticizer in biological materials.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying fatty acid metabolism.
Industry: Used as an environmentally friendly plasticizer, replacing phthalate plasticizers in various applications
Comparison with Similar Compounds
Similar Compounds
2-Propylpentanoic acid (Valproic acid): A well-known anticonvulsant and mood stabilizer used in the treatment of epilepsy and bipolar disorder.
2-Ethylhexanoic acid: Used as a plasticizer and in the production of various industrial products.
Uniqueness
2-Propylheptanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Unlike 2-propylpentanoic acid, which is widely used in medicine, this compound is primarily used in industrial applications as an environmentally friendly plasticizer .
Properties
IUPAC Name |
2-propylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGPYPPCEXISOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874136 | |
| Record name | 2-PROPYLHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-39-4 | |
| Record name | 2-Propylheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPYLHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Propylheptanoic acid in the chemical industry?
A1: this compound serves as a key ingredient in the production of esters, particularly those intended for cosmetic and lubricant applications. [, ] For instance, esters derived from reacting this compound with 1,3-propanediol and its derivatives exhibit desirable properties for use as lubricating base oils in internal combustion and turbine engines. [] In cosmetics, these esters are valued for their lightweight feel on the skin. [] Additionally, this compound acts as a precursor in synthesizing glycidyl esters. []
Q2: Can you describe the process of synthesizing this compound?
A2: One method for synthesizing this compound involves a multi-step process. Initially, a mixture of linear C4 olefins undergoes hydroformylation using a rhodium catalyst system. [] This reaction yields a mixture of aliphatic C5-aldehydes, which then undergo aldol condensation to form unsaturated C10-aldehydes. [] These aldehydes are selectively hydrogenated to produce aliphatic C10-aldehydes, which are subsequently oxidized in a non-catalyzed reaction to obtain a mixture of isomeric decanoic acids. [] This mixture contains a significant proportion (at least 70% by mass) of this compound. []
Q3: What is the significance of the "lightweight sensation" associated with this compound esters in cosmetic formulations?
A3: The "lightweight sensation" refers to the sensory experience of the ester on the skin. [] This property is highly desirable in cosmetic products as it contributes to a pleasant and non-greasy feel during application. Consumers often prefer cosmetics that are easily absorbed and don't leave a heavy or oily residue, making this compound esters attractive ingredients for such formulations.
Q4: Are there any known toxicological concerns associated with this compound or its derivatives?
A4: While the provided research focuses on the synthesis and applications of this compound and its derivatives, it lacks information regarding potential toxicological effects. [, , , ] Further investigation is needed to establish the safety profile of this compound and its derivatives. Assessing potential steatotic effects, as explored in other research using similar compounds, could be a relevant avenue for future research. []
Q5: Could you elaborate on the potential research applications of this compound beyond those mentioned in the provided abstracts?
A5: Given its structural similarity to other fatty acids, this compound could be explored for potential applications in areas like biopolymer synthesis or as a building block for novel surfactants and emulsifiers. Additionally, its role in inducing steatosis, as suggested by research on similar compounds, warrants further investigation. [] Understanding the mechanisms of action in such contexts could provide insights into metabolic diseases and potential therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

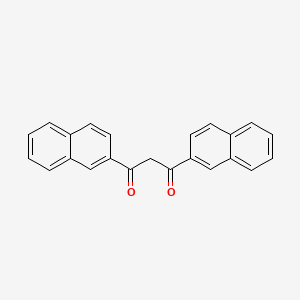


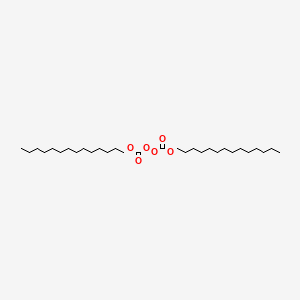

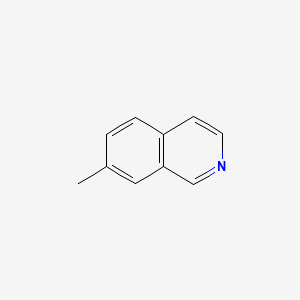
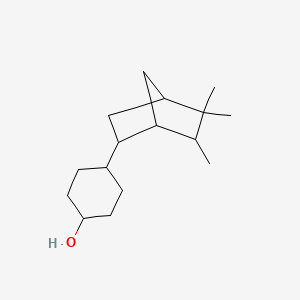
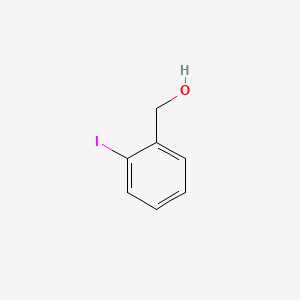
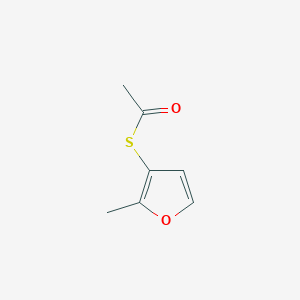
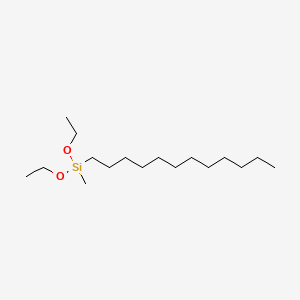



![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
